molecular formula C10H13NO3 B1378823 Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate CAS No. 1461707-89-0

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate

Cat. No. B1378823
M. Wt: 195.21 g/mol
InChI Key: NJELKGHXZJNPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (ECMOC) is an organic compound belonging to the oxazole family of compounds. It is a versatile compound that has been widely used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals. ECMOC has also been used in the development of various materials, such as polymers and nanomaterials. In addition, ECMOC has been used in the development of various catalysts, such as chiral catalysts.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One area of application involves the synthesis of complex molecules through strategic chemical transformations. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate demonstrates the use of cyclopropyl and methyl groups in heterocyclic synthesis, utilizing steps such as reduction, regiosselective deprotonation, methylation, and selenation followed by oxidation and syn-elimination (Kiely, 1991). This example highlights the versatility of cyclopropyl-containing compounds in generating biologically relevant structures through selective bond formation and cleavage.

Another significant application is found in the synthesis of functionalized 1,3-oxazoline-2-thiones, where compounds similar to Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate are utilized. The efficient synthesis of these compounds under solvent-free conditions, facilitated by the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole, showcases the potential for constructing sulfur-containing heterocycles, which are valuable in medicinal chemistry and agrochemical research (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Crystal Structure Analysis and Material Science

The study of crystal structures of cyclopropyl-containing compounds, such as the analysis of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, provides insights into the non-planar configurations and electron density distributions within these molecules. Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform material science and drug design by elucidating the factors that contribute to molecular stability, reactivity, and interaction with biological targets (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).

properties

IUPAC Name

ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-14-9(8)7-4-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJELKGHXZJNPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 6
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.